2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable precursor, followed by cyclization and subsequent purification steps. One common method includes the reaction of a bicyclic amine with a fluorinating agent under controlled conditions to introduce the fluorine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new compounds with different properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The bicyclic structure also contributes to the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
- 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
- 6-Azabicyclo[3.2.1]octane derivatives
Comparison: Compared to similar compounds, 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific fluorination pattern and bicyclic structure. These features confer distinct chemical properties, such as increased stability and reactivity, which make it valuable in various applications. The presence of fluorine atoms also enhances its potential as a pharmaceutical agent by improving metabolic stability and bioavailability .
Properties
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHIQMHHORJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1NC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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